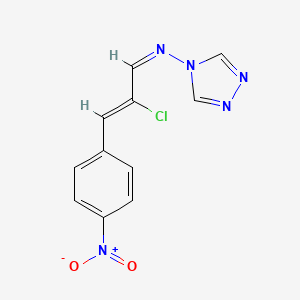![molecular formula C19H17N5O5 B3916481 N'~3~-((E)-1-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B3916481.png)
N'~3~-((E)-1-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1H-PYRAZOLE-3-CARBOHYDRAZIDE
Overview
Description
N’~3~-((E)-1-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with a molecular formula of C19H17N7O7 and a molecular weight of 455.39 g/mol This compound is notable for its unique structure, which includes a pyrazole ring, a methoxy group, and a nitrophenoxy group
Preparation Methods
The synthesis of N’~3~-((E)-1-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves several steps. One common synthetic route includes the condensation of 4-methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde with 1H-pyrazole-3-carbohydrazide under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization.
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
N’~3~-((E)-1-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group, where nucleophiles replace the nitro group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’~3~-((E)-1-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its effects at the cellular level.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: While not widely used in industrial applications, the compound’s unique properties make it a candidate for specialized uses, such as in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N’~3~-((E)-1-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved are still under investigation, but studies suggest that the compound may interfere with DNA synthesis or protein function.
Comparison with Similar Compounds
N’~3~-((E)-1-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1H-PYRAZOLE-3-CARBOHYDRAZIDE can be compared to other similar compounds, such as:
- N’-[(E)-{4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}methylene]-3-nitrobenzohydrazide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
These compounds share structural similarities, such as the presence of methoxy and nitrophenoxy groups. N’~3~-((E)-1-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific arrangement of functional groups and its pyrazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5/c1-28-18-7-2-13(11-21-23-19(25)17-8-9-20-22-17)10-14(18)12-29-16-5-3-15(4-6-16)24(26)27/h2-11H,12H2,1H3,(H,20,22)(H,23,25)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEJGXPNOPJGAJ-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NN2)COC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NN2)COC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3,4-DIMETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA](/img/structure/B3916416.png)
![(2E)-N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B3916427.png)
![ethyl (2-{2-[4-(trifluoromethyl)benzylidene]hydrazino}-1,3-thiazol-4-yl)acetate](/img/structure/B3916432.png)

![(E)-3-(3-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3916448.png)
![(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 3-PHENYLPROPANOATE](/img/structure/B3916454.png)
![[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-naphthalen-2-yloxyacetate](/img/structure/B3916455.png)
![3-Benzyl-2-[(1E)-2-(4-nitrophenyl)ethenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3916456.png)
![1-[4-(2-Ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B3916464.png)
![2-amino-N-[(E)-(3-bromophenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B3916467.png)

![4-(cyclohexylmethyl)-5-[(methylamino)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3916473.png)
![1-[2-hydroxy-3-(3-{[(3-isopropoxypropyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B3916476.png)
![Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]benzoate](/img/structure/B3916478.png)
